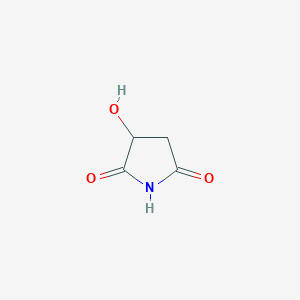

3-Hydroxypyrrolidine-2,5-dione

Description

Contextualization of the Succinimide (B58015) Framework in Contemporary Organic Chemistry Research

The pyrrolidine-2,5-dione ring system, commonly known as the succinimide framework, is a prominent five-membered cyclic imide with the chemical formula (CH₂)₂(CO)₂NH. nih.gov This scaffold is a cornerstone in modern organic and medicinal chemistry due to its versatile reactivity and presence in a multitude of biologically active molecules. nih.govthieme-connect.de The succinimide motif is a component of several pharmaceuticals, including anticonvulsant drugs like ethosuximide, phensuximide, and methsuximide. chemicalbook.com Its derivatives are explored for a wide array of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. clockss.org

In synthetic organic chemistry, succinimide and its derivatives, such as N-Bromosuccinimide (NBS), are workhorse reagents, particularly for halogenation reactions. nih.govthieme-connect.de The framework's reactivity allows it to serve as a versatile building block for constructing more complex molecular architectures. google.com Its ability to participate in reactions like Michael additions, condensations, and cyclizations makes it a valuable tool for synthetic chemists. google.comuc.pt The stability and predictable reactivity of the succinimide core have cemented its role as a fundamental heterocyclic scaffold in the ongoing quest for novel compounds and materials. aip.orglookchem.com

Significance of Hydroxylated Pyrrolidine-2,5-dione Derivatives in Synthetic Chemistry

The introduction of a hydroxyl group onto the pyrrolidine-2,5-dione scaffold significantly enhances its utility and opens new avenues for chemical exploration. Hydroxylated derivatives, such as 3-hydroxypyrrolidine-2,5-dione, serve as chiral building blocks and versatile intermediates in the synthesis of complex organic molecules. uc.ptacs.org The hydroxyl group provides a reactive handle for further functionalization, allowing for the construction of diverse molecular libraries.

These hydroxylated scaffolds are particularly important in the synthesis of pharmacologically active compounds. For instance, the 3-hydroxypyrrolidine subunit is a key structural feature in various therapeutic agents. Research has demonstrated that hydroxylated pyrrolidine-2,5-dione derivatives can act as potent enzyme inhibitors, with studies highlighting their activity against enzymes like tyrosinase and carbonic anhydrase. The defined stereochemistry of chiral hydroxylated derivatives is crucial for their biological activity, making their stereoselective synthesis a key focus of research. nih.govacs.org The ability to synthesize enantiomerically pure hydroxylated pyrrolidine-2,5-diones allows for the development of highly specific and effective therapeutic agents.

Table 1: Physicochemical Properties of this compound This table is interactive. Click on the headers to sort the data.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₅NO₃ |

| Molecular Weight | 115.09 g/mol |

| Appearance | White to off-white crystals |

| Melting Point | 95-98 °C |

| Solubility | Soluble in water, DMSO, methanol, acetone |

Historical Development and Evolution of Research on this compound

The synthetic history of this compound is intrinsically linked to the need for enantiomerically pure chiral building blocks. Early research recognized that naturally occurring chiral molecules could serve as inexpensive and accessible starting materials. L-Malic acid, an organic acid found in fruits, became a foundational precursor for the synthesis of (S)-3-hydroxypyrrolidine-2,5-dione and its derivatives. clockss.orgacs.org A common early method involved the thermal condensation of L-malic acid with an amine, such as benzylamine (B48309), to form the corresponding N-substituted this compound. aip.orgacs.org However, these thermal methods sometimes led to a loss of optical purity through racemization. acs.org

The evolution of research focused on refining these synthetic routes to improve both chemical yield and stereoselectivity. For instance, work by Joullié and others laid the groundwork for these syntheses from malic acid. acs.org To access the opposite enantiomer, (R)-3-hydroxypyrrolidine-2,5-dione, researchers turned to other chiral starting materials like L-tartaric acid. uc.pt This demonstrated the flexibility of using different natural chiral pool sources to obtain specific stereoisomers.

Later developments concentrated on optimizing reaction conditions and reagents. A 1996 patent detailed a process for reducing enantiomerically pure 3-hydroxy-2,5-pyrrolidinedione (prepared from (S)-malic acid) with an activated alkali borohydride (B1222165) to yield optically active 3-hydroxypyrrolidines, showcasing the compound's role as a key intermediate. aip.org More recent synthetic strategies continue to build on this foundation, employing these fundamental building blocks for the synthesis of complex drug molecules like the antiarrhythmic agent Vernakalant, which utilizes a succinimide derivative from (R)-2-hydroxysuccinic acid. nih.gov This historical progression highlights a continuous effort to develop more efficient, scalable, and stereocontrolled methods for synthesizing this compound and its derivatives, solidifying their importance in synthetic chemistry.

Table 2: Key Milestones in the Synthesis of this compound Derivatives This table is interactive. Click on the headers to sort the data.

| Milestone | Starting Material | Key Feature |

|---|---|---|

| Early Syntheses | L-Malic Acid | Access to (S)-enantiomers via thermal condensation. acs.org |

| Enantiomeric Flexibility | L-Tartaric Acid | Development of routes to (R)-enantiomers. uc.pt |

| Process Refinement | (S)-Malic Acid | Use of activated borohydrides for reduction to 3-hydroxypyrrolidines. aip.org |

| Modern Applications | (R)-2-Hydroxysuccinic acid | Synthesis of complex drug molecules like Vernakalant. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxypyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c6-2-1-3(7)5-4(2)8/h2,6H,1H2,(H,5,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXQWYKOKYUQDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592644 | |

| Record name | 3-Hydroxypyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5615-89-4 | |

| Record name | 3-Hydroxypyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hydroxypyrrolidine 2,5 Dione and Its Analogues

General Principles and Foundational Approaches to Pyrrolidine-2,5-dione Synthesis

The synthesis of the pyrrolidine-2,5-dione core, also known as the succinimide (B58015) ring, is fundamental to accessing its hydroxylated analogue. A prevalent and well-established method involves the nucleophilic acyl substitution of 1,4-dicarboxylic acids or their derivatives, such as succinic anhydrides, with amines or amides. mdpi.comnih.gov This approach is widely utilized due to the commercial availability of a diverse range of starting materials.

Another key strategy is the intramolecular cyclization of amide derivatives of 1,4-dicarboxylic acids, where the nucleophilic acyl substitution occurs within the same molecule. mdpi.comnih.gov Furthermore, various rearrangement reactions have been reported to yield the pyrrolidine-2,5-dione scaffold. mdpi.comnih.gov More recent advancements include metal-free sequential Ugi four-component reactions (Ugi-4CR) followed by cyclization, offering a diversity-oriented and efficient pathway to functionalized pyrrolidine-2,5-diones. acs.org

Classical and Established Routes to 3-Hydroxypyrrolidine-2,5-dione

Several classical methods have been developed for the synthesis of this compound, primarily utilizing readily available chiral precursors like malic acid and aspartic acid.

Synthesis from Malic Acid and its Derivatives

Malic acid serves as a common and inexpensive starting material for the synthesis of chiral 3-hydroxypyrrolidine-2,5-diones. The general approach involves the condensation of malic acid with an amine, often benzylamine (B48309), to form a malamide intermediate, which then undergoes cyclization to the desired N-substituted this compound. scientific.netuc.ptgoogle.com

One improved method describes the synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione via a solvent-free melting reaction of L-malic acid and benzylamine. scientific.net This thermal condensation method has been shown to be effective, although in some cases, high temperatures can lead to partial racemization. uc.pt For instance, a two-step method involving the initial formation of a hydroxyamide followed by cyclization at high temperatures without a solvent resulted in some loss of enantiomeric purity. uc.pt

A patented method details the reaction of an amine with malic acid to form a cyclic imide, yielding a 1-functionalized 3-hydroxypyrrolidin-2,5-dione derivative. google.com For example, reacting 2-(2,3-dihydrobenzofuran-5-yl)-ethylamine with L-(-)-malic acid in refluxing xylene produced the corresponding (S)-3-hydroxy-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-pyrrolidin-2,5-dione with a 70% yield. google.com

| Starting Materials | Product | Reaction Conditions | Yield | Reference |

| L-Malic acid, Benzylamine | (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | Melting reaction (solvent-free) | Not specified | scientific.net |

| D- or L-Malic acid, Benzylamine | (3R)- or (3S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | Thermal condensation | Not specified | uc.pt |

| 2-(2,3-dihydrobenzofuran-5-yl)-ethylamine, L-(-)-Malic acid | (S)-3-hydroxy-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-pyrrolidin-2,5-dione | Xylene, reflux | 70% | google.com |

Synthesis from Aspartic Acid and its Derivatives

Aspartic acid provides an alternative chiral pool for the synthesis of this compound analogues. The synthesis of enantiomerically pure 3-amino cyclic amines, which can be precursors to the target molecule, has been achieved in high yields from L-aspartic acid and its enantiomer. researchgate.net

While direct synthesis of this compound from aspartic acid is less commonly detailed, the synthesis of related compounds such as 3-aminopyrrolidine-2,5-dione (B1193966) highlights the utility of this starting material. For instance, large-scale production of 3-aminopyrrolidine-2,5-dione can involve the protection of L-aspartic acid, followed by esterification and subsequent cyclization.

Cyclocondensation and Intramolecular Ring-Closing Strategies

Cyclocondensation reactions are a cornerstone in the formation of the pyrrolidine-2,5-dione ring. These reactions typically involve the condensation of a dicarboxylic acid or its derivative with an amine, leading to the formation of the cyclic imide. mdpi.comnih.gov

Intramolecular ring-closing strategies are also widely employed. For example, the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones can be achieved by reacting 2-pyrrolidinone (B116388) derivatives with aliphatic amines in ethanol, which has been shown to be a superior solvent to glacial acetic acid, leading to a significant increase in product yield. nih.gov Another powerful intramolecular approach is the Mitsunobu cyclodehydration, which has proven to be an efficient method for forming a variety of γ-lactams. researchgate.net

Gold(I)-catalyzed intramolecular dehydrative amination of sulfamate (B1201201) esters tethered to allylic alcohols represents a more modern and highly stereoselective method for constructing the cyclic sulfamidate, which can then be converted to the 3-hydroxypyrrolidine motif. researchgate.net

Stereoselective and Asymmetric Synthesis of this compound

The demand for enantiomerically pure 3-hydroxypyrrolidine-2,5-diones has driven the development of stereoselective and asymmetric synthetic methods.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org While the direct use of a chiral auxiliary for the synthesis of this compound is not extensively documented in the provided results, the principle is well-established in asymmetric synthesis. For example, chiral auxiliaries like (R,R)- and (S,S)-pseudoephedrine are used to direct the alkylation of enolates, and the auxiliary is subsequently removed. wikipedia.org

In a related context, the synthesis of (3R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione has been achieved with high enantiomeric excess. uc.pt One method, a thermal condensation, yielded the product with 98% ee, while another method involving a hydroxyamide intermediate and solvent-free heating resulted in 89% ee, suggesting some racemization at higher temperatures. uc.pt This highlights the importance of reaction conditions in maintaining stereochemical integrity.

| Starting Material | Product | Enantiomeric Excess (ee) | Reference |

| D-Malic acid | (3R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | 98% | uc.pt |

| D-Malic acid | (3R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | 89% | uc.pt |

Chemical Reactivity and Transformations of 3 Hydroxypyrrolidine 2,5 Dione

Reactivity of the Imide Nitrogen Atom

The nitrogen atom within the succinimide (B58015) ring is part of an imide functional group. Its reactivity is influenced by the two adjacent electron-withdrawing carbonyl groups, which increase the acidity of the N-H proton and make the nitrogen susceptible to substitution reactions upon deprotonation.

N-Alkylation and N-Acylation Reactions

The hydrogen atom attached to the imide nitrogen is acidic and can be removed by a suitable base to form a nucleophilic anion. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, in N-alkylation and N-acylation reactions, respectively. These reactions are fundamental for introducing a wide range of substituents onto the nitrogen atom of the pyrrolidine-2,5-dione ring. While specific examples for the 3-hydroxy derivative are not extensively documented in readily available literature, the general reactivity of the succinimide ring system is well-established.

The generalized scheme for N-alkylation involves the deprotonation of the imide followed by a nucleophilic substitution (SN2) reaction with an alkyl halide.

Table 1: General Scheme for N-Alkylation of 3-Hydroxypyrrolidine-2,5-dione

| Step | Description | Reactants | Products |

| 1 | Deprotonation | This compound, Base (e.g., NaH, K2CO3) | Succinimidyl anion |

| 2 | Nucleophilic Substitution | Succinimidyl anion, Alkyl Halide (R-X) | N-Alkyl-3-hydroxypyrrolidine-2,5-dione |

Similarly, N-acylation can be achieved by treating the succinimidyl anion with an acylating agent like an acyl chloride or anhydride (B1165640), leading to the formation of an N-acyl-3-hydroxypyrrolidine-2,5-dione.

Ring-Opening Reactions and Transformations Involving the Imide Moiety

The electrophilic nature of the imide carbonyl carbons makes them susceptible to attack by nucleophiles, which can lead to the opening of the succinimide ring. This reactivity is a key transformation of the imide moiety. A variety of nucleophiles, including amines, alcohols, and organometallic reagents, can initiate this process.

Amines are particularly effective nucleophiles for the ring-opening of succinimides. The reaction, known as aminolysis, typically proceeds under mild conditions to yield diamide (B1670390) products. clockss.org For instance, reaction with a primary amine (R-NH2) results in the cleavage of one of the acyl-nitrogen bonds, forming an N-substituted succinamide (B89737) derivative. clockss.org The high reactivity of amines ensures that aminolysis occurs selectively even in the presence of other nucleophilic groups like hydroxyls. clockss.org

Table 2: Representative Nucleophilic Ring-Opening Reaction with an Amine

| Nucleophile | Reagent | Conditions | Product |

| Primary Amine | Benzylamine (B48309) | Room Temperature | N-benzyl-2-(hydroxymethyl)succinamide |

Hydroxide or alkoxide ions can also open the succinimide ring through hydrolysis or alcoholysis, respectively, yielding a succinate (B1194679) derivative with a terminal amide. However, nitrogen nucleophiles are generally more reactive towards the imide ring than oxygen nucleophiles. clockss.org

Reduction of the Imide Carbonyls

The two carbonyl groups of the imide can be reduced to varying extents depending on the reducing agent employed. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are capable of reducing both carbonyl groups completely. masterorganicchemistry.comacs.orgwikipedia.org This exhaustive reduction converts the imide functionality into an amine, yielding 3-hydroxypyrrolidine.

In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce amides or imides. masterorganicchemistry.comyoutube.compharmaguideline.comlibretexts.org However, selective reduction of one carbonyl group to a hydroxyl group, forming a hydroxylactam, or complete reduction of one carbonyl to a methylene (B1212753) group, forming a lactam (e.g., 4-hydroxy-pyrrolidin-2-one), may be achievable using specific reagents or controlled reaction conditions. The chemoselective reduction of one imide carbonyl in the presence of the other remains a synthetic challenge that often requires specialized reagents. sid.ir

Table 3: Expected Products from the Reduction of this compound

| Reducing Agent | Reactivity | Expected Major Product |

| Lithium Aluminum Hydride (LiAlH₄) | Strong | 3-Hydroxypyrrolidine |

| Sodium Borohydride (NaBH₄) | Weak | No reaction or slow, unselective reduction |

Reactivity of the Hydroxyl Group at C3

The secondary hydroxyl group at the C3 position of the pyrrolidine (B122466) ring exhibits typical alcohol reactivity, allowing for transformations such as alkylation, acylation, and oxidation.

O-Alkylation and O-Acylation Reactions

The hydroxyl group can be converted into an ether through O-alkylation. A common method for this transformation is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. francis-press.comfrancis-press.commasterorganicchemistry.com This two-step process allows for the introduction of a variety of alkyl groups at the C3 oxygen.

O-acylation involves the conversion of the hydroxyl group into an ester. This is typically achieved by reacting the alcohol with an acylating agent such as an acyl chloride or a carboxylic anhydride, often in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acidic byproduct. rsc.org For substrates containing multiple functional groups, such as hydroxyamino acids, chemoselective O-acylation can be achieved under acidic conditions (e.g., using trifluoroacetic acid as a solvent), which protonates the more basic nitrogen atom, thereby deactivating it towards acylation and allowing the hydroxyl group to react preferentially. nih.gov

Oxidation Reactions of the Hydroxyl Group

The secondary alcohol at the C3 position can be oxidized to a ketone, yielding 3-oxopyrrolidine-2,5-dione. This transformation requires the use of an oxidizing agent. To avoid over-oxidation or side reactions, mild and selective reagents are preferred.

The Swern oxidation is a widely used method that employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (typically -78 °C), followed by the addition of a hindered organic base like triethylamine (B128534). adichemistry.comwikipedia.orgorganic-chemistry.orgyoutube.comjk-sci.com This method is known for its mild conditions and tolerance of a wide range of other functional groups. wikipedia.org

Another common and effective reagent is the Dess-Martin periodinane (DMP) . wikipedia.orgwikipedia.org This hypervalent iodine reagent allows for the efficient oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, under neutral and mild conditions, often at room temperature. wikipedia.orgwikipedia.orgresearchgate.netchemistrysteps.com The DMP oxidation is highly regarded for its high yields, short reaction times, and compatibility with sensitive substrates. wikipedia.org

Table 4: Common Methods for the Oxidation of the C3-Hydroxyl Group

| Oxidation Method | Reagents | Typical Conditions | Product |

| Swern Oxidation | 1) (COCl)₂, DMSO2) Substrate3) Et₃N | Dichloromethane, -78 °C to RT | 3-Oxopyrrolidine-2,5-dione |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane, Room Temperature | 3-Oxopyrrolidine-2,5-dione |

Substitution Reactions at the Hydroxyl-Bearing Carbon

The hydroxyl group at the C3 position of this compound imparts a locus of reactivity for substitution reactions. This functionality can be converted into a better leaving group, such as a tosylate, to facilitate displacement by various nucleophiles. For instance, studies on the related compound trans-3,4-dihydroxypyrrolidine-2,5-dione have shown that treatment with tosyl chloride (TsCl) and triethylamine (Et3N) leads to the formation of a monotosylated maleimide (B117702). scirp.org Theoretical calculations suggest that the tosylated pyrrolidine-2,5-dione intermediate is thermodynamically unstable and spontaneously eliminates a molecule of toluenesulfonic acid (TsOH) to yield the more stable maleimide structure. scirp.org This inherent instability of tosylates on the pyrrolidine-2,5-dione ring highlights a key reaction pathway involving substitution followed by elimination.

This principle can be extended to this compound, where activation of the hydroxyl group would precede nucleophilic attack. The activated hydroxyl group, for example as a tosylate or mesylate, would be susceptible to SN2 displacement by a range of nucleophiles, leading to 3-substituted pyrrolidine-2,5-dione derivatives.

Reactivity of the Carbonyl Groups (C2 and C5)

The succinimide ring contains two carbonyl groups at the C2 and C5 positions, which are key sites for nucleophilic attack. The reactivity of these carbonyls is characteristic of imides, where the electrophilicity of the carbonyl carbon is influenced by the adjacent nitrogen atom.

Nucleophilic Additions to Carbonyls

The carbonyl carbons in this compound are electrophilic and can undergo nucleophilic addition. masterorganicchemistry.comsavemyexams.com This reaction involves the attack of a nucleophile on the partially positive carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comsavemyexams.com The stability and subsequent fate of this intermediate depend on the nature of the nucleophile and the reaction conditions.

Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl groups. However, such strong bases may also deprotonate the N-H or O-H groups. Weaker nucleophiles can also react, often requiring activation of the carbonyl group or specific reaction conditions. For instance, the reaction of N-substituted succinimides with hydroxylamine (B1172632) can lead to the opening of the imide ring to form hydroxamic acids. mdpi.combeilstein-archives.org This transformation proceeds through nucleophilic attack of hydroxylamine on one of the carbonyl groups. mdpi.combeilstein-archives.org

Reduction of Carbonyls

The selective reduction of the imide carbonyls in this compound is a significant transformation. The reduction of amides and imides can be challenging due to the stability of the amide bond and often requires harsh reducing agents like lithium aluminum hydride (LiAlH4). strath.ac.ukwikipedia.org However, milder and more selective methods have been developed.

An electrochemical method has been reported for the selective reduction of cyclic imides to either hydroxylactams or lactams. acs.org This process uses a simple undivided cell with carbon electrodes and can be controlled by adjusting the electric current and reaction time, offering a high degree of functional group tolerance. acs.org

Catalytic methods using hydrosilanes in the presence of transition metal catalysts (e.g., iridium, rhodium, nickel) have also proven effective for the reduction of amides. organic-chemistry.orgnih.gov These methods can sometimes allow for the stepwise reduction to an imine intermediate, which can be isolated or further reduced to the amine. organic-chemistry.org For instance, Schwartz's reagent (Cp2Zr(H)Cl) has been used to catalyze the reduction of secondary amides to imines, avoiding over-reduction to the amine. strath.ac.uk

| Reduction Method | Reagents/Catalyst | Product(s) | Key Features |

| Electrochemical Reduction | Carbon electrodes, i-Pr2NH | Hydroxylactams, Lactams | Controllable selectivity, mild conditions. acs.org |

| Catalytic Hydrosilylation | [Ir(COE)2Cl]2, diethylsilane | Imines, Amines | Stepwise reduction possible. organic-chemistry.org |

| Catalytic Reduction | Schwartz's reagent, (EtO)3SiH | Imines | High chemoselectivity, avoids over-reduction. strath.ac.uk |

| Chemical Reduction | LiAlH4 | Amines | Strong, less selective reducing agent. wikipedia.org |

Electrophilic and Nucleophilic Reactions at the Pyrrolidine Ring Carbons (other than C3)

The carbon atom at the C4 position of the pyrrolidine ring is an α-carbon to the C5 carbonyl group. Protons attached to this carbon are acidic and can be removed by a strong base to form an enolate. masterorganicchemistry.comlibretexts.org Enolates are powerful nucleophiles that can react with a variety of electrophiles. masterorganicchemistry.com

The formation of an enolate from this compound would require a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to avoid competing reactions at the carbonyl carbons or deprotonation of the N-H and O-H groups. libretexts.orglibretexts.org Once formed, the enolate can undergo reactions such as alkylation with alkyl halides, allowing for the introduction of substituents at the C4 position. The enolate anion is an ambident nucleophile, meaning it can react at either the α-carbon or the oxygen atom. libretexts.org Reactions with soft electrophiles, like most carbon electrophiles, typically occur at the carbon atom. bham.ac.uk

Ring Transformations and Skeletal Rearrangement Reactions

The pyrrolidine-2,5-dione ring can undergo transformations that lead to the formation of different heterocyclic structures or acyclic products. One common reaction is the ring-opening of the imide. As mentioned previously, treatment of N-substituted succinimides with nucleophiles like hydroxylamine results in the cleavage of one of the acyl-nitrogen bonds to yield N-hydroxybutaneamide derivatives. mdpi.com This type of reaction transforms the cyclic imide into a linear amide derivative.

Skeletal rearrangements of the pyrrolidine ring itself are less common but can be envisioned under specific conditions, potentially involving radical intermediates or photochemical activation. More complex fused heterocyclic systems containing a pyrrolidine-2,5-dione moiety can undergo ring-opening reactions that lead to the formation of new ring systems. For example, 3-hydroxy-3,4-dihydropyrido[2,1-c] strath.ac.uknih.govoxazine-1,8-diones, which contain a related structural motif, have been shown to undergo ring-opening with binucleophiles to generate polycyclic pyridones. mdpi.com

Metal-Mediated and Catalytic Transformations

Metal catalysts play a crucial role in many transformations involving the functional groups present in this compound. As discussed in the context of carbonyl reduction, various transition metals, including iridium, rhodium, nickel, and zirconium, are used to catalyze the reduction of the imide functionality. strath.ac.ukorganic-chemistry.orgnih.gov

Palladium-catalyzed cross-coupling reactions could potentially be employed if the hydroxyl group at C3 is converted into a suitable leaving group like a triflate. This would allow for the introduction of aryl, vinyl, or alkyl groups at this position. Furthermore, metal-catalyzed reactions can influence the reactivity of other parts of the molecule. For instance, rhodium-catalyzed single-carbon insertion has been used for the skeletal editing of indole (B1671886) rings, demonstrating the power of metal catalysis in complex rearrangements. researchgate.net While not directly applied to this compound in the cited literature, such advanced catalytic methods represent potential avenues for its derivatization.

The following table summarizes some potential metal-mediated transformations:

| Reaction Type | Potential Catalyst | Functional Group Targeted | Potential Product |

| Carbonyl Reduction | Rh, Ir, Ni, Zr | C2/C5 Carbonyls | Hydroxylactam, Lactam, Amine |

| Cross-Coupling | Pd, Ni | C3 (after activation) | 3-Aryl/Alkyl-pyrrolidine-2,5-dione |

| Skeletal Rearrangement | Rh | Pyrrolidine Ring | Rearranged Heterocycle |

Derivatives and Analogues of 3 Hydroxypyrrolidine 2,5 Dione

N-Substituted 3-Hydroxypyrrolidine-2,5-diones

The nitrogen atom of the 3-hydroxypyrrolidine-2,5-dione ring is a common site for substitution, allowing for the introduction of a diverse range of functional groups. This modification significantly influences the molecule's physical and chemical properties. The synthesis of N-substituted derivatives often involves the reaction of a primary amine with a suitable precursor, such as a derivative of malic or tartaric acid. arkat-usa.org

For instance, N-aryl-substituted pyrrolidines can be synthesized through the reductive amination of diketones with anilines, a process catalyzed by iridium via transfer hydrogenation. nih.gov A classic approach involves the acylation of an amine with succinic anhydride (B1165640), followed by cyclodehydration to form the target N-substituted succinimide (B58015). mdpi.com N-benzyl derivatives are also commonly synthesized; for example, (3S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione can be prepared through thermal condensation methods. uc.pt These N-substituted compounds are crucial intermediates in the synthesis of more complex molecules and biologically active compounds. researchgate.netnih.gov

| Compound Name | Substituent (R) | Synthetic Precursor | Reference |

|---|---|---|---|

| (3S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | Benzyl | (S)-Malic acid and benzylamine (B48309) | uc.pt |

| O-Monobenzoyl-N-benzyltartrimide | Benzyl | Dibenzoyltartaric acid and benzylamine | arkat-usa.org |

| N-Aryl-substituted pyrrolidines | Various Aryl groups | Diketones and anilines | nih.gov |

O-Substituted 3-Hydroxypyrrolidine-2,5-diones

The hydroxyl group at the C3 position offers another site for chemical modification, primarily through O-substitution reactions like acylation and alkylation. These reactions lead to the formation of esters and ethers, respectively, which can alter the compound's reactivity and biological profile.

Acetylation is a common O-substitution reaction. For example, the acetylation of (3R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione with pyridine (B92270) and acetic anhydride yields the corresponding acetate (B1210297) ester, (3R)-1-benzyl-3-acetoxypyrrolidine-2,5-dione. uc.pt Similarly, the synthesis of O-acyltartrimides, such as O-monobenzoyl-N-benzyltartrimide, has been achieved through the reaction of dibenzoyltartaric acid with benzylamine in xylene. arkat-usa.org This reaction demonstrates that both N- and O-substitutions can be achieved, sometimes concurrently, to produce diverse derivatives. arkat-usa.org

C-Substituted 3-Hydroxypyrrolidine-2,5-diones (at positions other than C3)

Substitution on the carbon backbone of the pyrrolidine-2,5-dione ring, particularly at the C4 position, creates another class of derivatives. These modifications can introduce additional stereocenters and significantly impact the molecule's three-dimensional structure.

A notable example is the synthesis of 3,4-dihydroxypyrrolidine-2,5-dione derivatives. These compounds, often derived from tartaric acid, feature hydroxyl groups at both the C3 and C4 positions. nih.gov For instance, (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione is a chiral derivative synthesized from (3R,4R)-(+)-tartaric acid. Another class of C-substituted derivatives includes hydroxybenzylidenyl pyrrolidine-2,5-diones, which have been investigated for their biological activities, such as the inhibition of tyrosinase. rsc.org

| Compound Class | Example Compound | Key Research Finding | Reference |

|---|---|---|---|

| 3,4-Dihydroxypyrrolidine-2,5-diones | Compound 12 (a 3,4-dihydroxy derivative) | Inhibition of human carbonic anhydrase II (hCA II) with a KI of 10.76 µM. | nih.gov |

| Hydroxybenzylidenyl pyrrolidine-2,5-diones | Compound 3f (HMP) | Potent competitive inhibitor of mushroom tyrosinase with an IC50 value of 2.23 ± 0.44 µM. | rsc.org |

Stereoisomers and Enantiomerically Pure Derivatives

The C3 carbon of this compound is a chiral center, meaning the compound can exist as different stereoisomers. The synthesis and separation of enantiomerically pure derivatives are of significant interest due to the distinct biological activities often exhibited by different stereoisomers. cymitquimica.com

Optically active 3-hydroxypyrrolidine derivatives can be prepared through various methods, including the reduction of optically active 3-hydroxy-2,5-pyrrolidine-dione derivatives. google.com Chiral starting materials, such as (S)- or (R)-malic acid, are frequently used to produce specific enantiomers like (3S)-N-Benzyl-3-hydroxypyrrolidine-2,5-dione. uc.ptcymitquimica.com Enzymatic and microbial methods have also been employed for the stereoselective synthesis of these compounds, offering an alternative to traditional organic synthesis. google.comgoogle.com For example, N-benzyl-3-hydroxypyrrolidine has been produced with a 64% enantiomeric excess of the (R)-enantiomer using the microorganism Pseudomonas putida. google.com

Incorporation into More Complex Molecular Architectures and Hybrid Structures

The this compound moiety serves as a valuable building block in the synthesis of more complex molecules and hybrid structures. nih.gov Its inherent functionality and stereochemical properties make it an attractive scaffold in medicinal chemistry for the development of novel therapeutic agents. nih.govgoogle.com

This scaffold is found in a wide range of biologically active compounds, including inhibitors of enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), which is a target in cancer therapy. google.com Pyrrolidine-2,5-dione derivatives have been developed as anticonvulsant agents. nih.gov The synthesis of these complex structures often involves multi-step reaction sequences where the pyrrolidine-2,5-dione core is functionalized and elaborated. unirioja.esconicet.gov.ar For example, the pyrrolidine (B122466) ring is a key precursor in the synthesis of drugs such as Captopril and Protirelin. mdpi.com

Fused and Spiro Ring Systems Containing the this compound Moiety

Fusing the this compound ring with other cyclic systems or incorporating it into spirocyclic architectures leads to structurally complex and rigid molecules. These fused and spiro nitrogen-containing heterocycles are important structural motifs in many natural products and pharmaceuticals. mdpi.com

The synthesis of these systems can be achieved through various chemical strategies, including cycloaddition reactions, intramolecular cyclizations, and oxidative cyclizations. mdpi.com For example, spiro-condensed pyrrolidine derivatives have been designed as inhibitors of deubiquitylating enzymes. google.com The construction of these intricate architectures often proceeds with high levels of regio- and stereoselectivity, which is crucial for creating specific, biologically active compounds. mdpi.comrsc.org

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. emerypharma.com

¹H NMR: A proton NMR spectrum for 3-Hydroxypyrrolidine-2,5-dione would be expected to show distinct signals for the protons on the pyrrolidine (B122466) ring and the hydroxyl group. The chemical shift of each signal would indicate the electronic environment of the protons. For instance, the proton attached to the carbon bearing the hydroxyl group (C3) would likely appear at a different frequency than the protons on the adjacent methylene (B1212753) group (C4). The splitting pattern (multiplicity) of these signals would reveal the number of neighboring protons, helping to establish the connectivity of the atoms within the ring.

¹³C NMR: A carbon-13 NMR spectrum would provide information on the different carbon environments in the molecule. It would be expected to show separate signals for the two carbonyl carbons (C2 and C5), the carbon atom bonded to the hydroxyl group (C3), and the methylene carbon (C4), confirming the carbon skeleton of the compound.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish definitive correlations. emerypharma.com A COSY spectrum would show correlations between coupled protons, confirming which protons are adjacent to one another. An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals in both the ¹H and ¹³C spectra.

Despite extensive searches, specific ¹H, ¹³C, and 2D NMR spectral data for this compound could not be located in the available literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its functional groups. Key expected absorptions would include a broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group, and strong, sharp peaks around 1700-1780 cm⁻¹ corresponding to the C=O stretching of the dione (B5365651) (imide) carbonyl groups. Vibrations for C-H, C-N, and C-C bonds would also be present in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching of the carbonyl groups and the vibrations of the carbon backbone of the pyrrolidine ring would likely produce distinct signals in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.org The molecular weight of this compound (C₄H₅NO₃) is approximately 115.09 g/mol . An experimental mass spectrum would show a molecular ion peak corresponding to this mass. The fragmentation pattern, generated by the breakdown of the molecular ion, would offer clues about the molecule's structure. Common fragmentation pathways could include the loss of the hydroxyl group, loss of carbon monoxide from the carbonyl groups, or cleavage of the ring structure. libretexts.org

A detailed experimental mass spectrum and a specific analysis of the fragmentation pattern for this compound could not be found in the public domain.

X-ray Crystallography for Solid-State Structure Determination

No published X-ray crystal structures for this compound were identified during the literature search.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

The presence of a chiral center at the C3 position (the carbon atom bearing the hydroxyl group) means that this compound can exist as a pair of enantiomers (R and S forms). Chiroptical spectroscopy techniques are essential for studying these chiral molecules.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. libretexts.org An optically active sample of this compound would exhibit a CD spectrum, with positive or negative peaks (known as Cotton effects) in the regions where its chromophores (like the carbonyl groups) absorb light. The sign and intensity of these peaks could be used to help assign the absolute configuration (R or S) of a specific enantiomer.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org Similar to CD, an ORD spectrum shows Cotton effects and provides information about the stereochemistry of the molecule. libretexts.org

Specific CD or ORD spectral data for the enantiomers of this compound are not available in the reviewed literature.

Other Spectroscopic Techniques (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is used to identify the presence of chromophores, which are the parts of a molecule that absorb light. For this compound, the primary chromophores are the two carbonyl groups of the imide function. A UV-Vis spectrum would be expected to show absorption maxima corresponding to the electronic transitions within these carbonyl groups, typically n→π* and π→π* transitions. The position and intensity of these absorption bands can sometimes be influenced by the solvent and the presence of other functional groups.

A specific experimental UV-Vis spectrum for this compound was not located in the available scientific literature.

Applications of 3 Hydroxypyrrolidine 2,5 Dione in Chemical Synthesis and Materials Science

Building Block and Scaffold in Complex Organic Synthesis

The rigid, five-membered ring of 3-hydroxypyrrolidine-2,5-dione provides a robust scaffold upon which complex molecular architectures can be constructed. Its functional groups offer multiple points for chemical modification, making it a highly sought-after starting material in synthetic chemistry.

Chiral 3-hydroxypyrrolidine and its derivatives are critical intermediates in the synthesis of a wide array of chiral medicines, including antibiotics, analgesics, and antipsychotics. lew.ro The inherent chirality that can be established at the C3 position makes this scaffold particularly valuable for stereoselective transformations.

Researchers have developed numerous stereodivergent and asymmetric synthetic protocols to access enantioenriched 2,5-disubstituted 3-hydroxypyrrolidines. For instance, intramolecular iridium-catalyzed allylic aminations have been employed to control the relative position of substituents on the pyrrolidine (B122466) ring, leading to the synthesis of natural products like (+)-bulgecinine and (+)-preussin. nanosoftpolymers.com The synthesis of conformationally restricted analogues of β-homoserine has also been achieved using chiral 3-hydroxypyrrolidin-2-ones.

Methods for preparing chiral 3-hydroxypyrrolidine often start from natural chiral pools, such as malic acid or glutamic acid, or through asymmetric synthesis using enzymes. lew.ro These approaches underscore the importance of the hydroxylated pyrrolidine core in building stereochemically complex molecules.

Table 1: Examples of Stereoselective Syntheses Involving Hydroxypyrrolidine Scaffolds

| Starting Material/Method | Target Compound/Class | Key Transformation |

| Homochiral (E)-6-N-nosylaminohept-2-en-1-yl methyl carbonates | (+)-Bulgecinine, (+)-Preussin | Intramolecular Iridium-Catalyzed Allylic Amination |

| Chiral 3-hydroxypyrrolidin-2-ones | Conformationally restricted β-homoserine analogues | Stereodivergent synthesis |

| Natural Malic Acid or Glutamic Acid | Chiral N-benzyl-3-hydroxypyrrolidine | Condensation and reduction reactions |

The pyrrolidine ring is a ubiquitous structural motif found in a vast number of biologically active alkaloids and natural products. uctm.edu The this compound scaffold serves as a key starting point for constructing these complex heterocyclic systems. Its functional handles allow for ring-opening, ring-expansion, and substitution reactions to generate diverse pyrrolidine-based structures.

The enantiospecific synthesis of all-cis 2,3,4,5-substituted pyrrolidine derivatives, which are considered aza-mimics of monosaccharides, has been successfully demonstrated starting from serine. uctm.edu This highlights the utility of hydroxylated pyrrolidine intermediates in creating highly substituted and sterically congested heterocyclic systems with significant therapeutic potential.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. While direct participation of this compound as a starting component in widely-known MCRs is not extensively documented, the resulting pyrrolidine and succinimide (B58015) scaffolds are prevalent in molecules synthesized via these methods. For example, MCRs like the Hantzsch pyrrole (B145914) synthesis are employed to build the pyrrole ring, a related heterocycle. acs.org The inherent value of the pyrrolidine-2,5-dione core makes it a desirable target for novel MCRs, aiming to incorporate its useful structural features into complex products efficiently.

Role as a Synthetic Intermediate for Functional Molecules

Beyond its role as a structural scaffold, this compound and its derivatives are crucial synthetic intermediates for a range of functional molecules, particularly those with biological activity. The N-hydroxy group of N-Hydroxysuccinimide (NHS) is particularly important, as it can be converted into an active ester, facilitating the coupling of carboxylic acids to amines to form stable amide bonds. wikipedia.org

This reactivity is harnessed in the synthesis of various pharmaceuticals. nanosoftpolymers.comgoogle.com Research has demonstrated the synthesis of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives that act as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. cymitquimica.com Similarly, 3,4-dihydroxypyrrolidine-2,5-dione derivatives have been synthesized and evaluated as inhibitors for carbonic anhydrase I and II, showcasing the role of this core structure in designing enzyme-specific inhibitors. researchgate.net

Table 2: Functional Molecules Derived from this compound Intermediates

| Intermediate Class | Functional Molecule Class | Biological Target/Application |

| Hydroxybenzylidenyl pyrrolidine-2,5-diones | Tyrosinase Inhibitors | Modulation of melanin production |

| 3,4-Dihydroxypyrrolidine-2,5-dione derivatives | Carbonic Anhydrase Inhibitors | Potential therapeutics |

| N-Hydroxysuccinimide (NHS) Esters | Amide-containing compounds | Peptide synthesis, Bioconjugation |

Applications in Polymer Chemistry and Advanced Materials Development

While the direct use of this compound as a monomer in polymerization is not widely reported, its structural relatives, succinimide and maleimide (B117702), are significant in polymer chemistry. Polysuccinimide (PSI) is a thermally produced polymer of aspartic acid that serves as a precursor to degradable and water-soluble polymers like polyaspartic acid (PASP). researchgate.net The succinimide rings in PSI can be opened by amines to create polyaspartamides, allowing for the synthesis of a wide range of functional polymers for applications such as drug delivery systems and dispersants. researchgate.net

Maleimides, which contain a related unsaturated imide ring, are important monomers for producing high-performance polymers. These polymers are noted for their high thermal stability, durability, and resistance properties. lew.ro Maleimide-functionalized polymers are also used extensively in bioconjugation and for creating functional surfaces due to the reactive nature of the maleimide double bond, which readily undergoes addition reactions with thiols. rsc.org These examples highlight the potential of the cyclic imide core, shared by this compound, in the development of advanced and functional materials.

Use in Ligand Design for Catalysis

The rigid, chiral scaffold of pyrrolidine derivatives makes them exceptional candidates for the design of ligands used in asymmetric catalysis. Chiral pyrrolidine-based organocatalysts have become central to the field of organocatalysis, efficiently promoting a variety of enantioselective transformations. rsc.org

Although this compound itself is a precursor, the derived 3-hydroxypyrrolidine structure is a key element in creating these powerful catalysts. The hydroxyl group can act as a hydrogen-bond donor and a handle for further functionalization, which is crucial for creating a well-defined chiral environment around a metal center or for orienting substrates in organocatalytic reactions. For example, pyrrolidone-based ligands have been shown to improve the performance of copper-based catalysts for acetylene (B1199291) hydrochlorination. rsc.org Furthermore, 3-aryl pyrrolidines, which can be synthesized from pyrroline (B1223166) precursors, are potent and selective ligands for critical biological targets like serotonin (B10506) and dopamine (B1211576) receptors. researchgate.net

Applications in Supramolecular Chemistry and Self-Assembly

The structure of this compound contains key functional groups that are instrumental in forming non-covalent interactions, which are the foundation of supramolecular chemistry. The hydroxyl (-OH) group can act as a hydrogen bond donor, while the two carbonyl (C=O) groups and the nitrogen-bound proton (N-H) of the imide can participate as both hydrogen bond acceptors and donors. These features allow the molecule to function as a versatile building block, or tecton, for the construction of larger, ordered supramolecular architectures through self-assembly.

The self-assembly process is driven by the spontaneous organization of molecules into stable, well-defined structures. In the case of this compound, this would primarily be governed by hydrogen bonding. The specific geometry and directionality of these bonds would dictate the resulting supramolecular motifs, which could range from simple dimers to more complex one-dimensional chains, two-dimensional sheets, or three-dimensional networks.

For instance, the hydroxyl group can form strong O-H···O hydrogen bonds with the carbonyl oxygen of a neighboring molecule. Simultaneously, the imide N-H group can engage in N-H···O hydrogen bonding with another molecule. This multiplicity of hydrogen bonding sites allows for the formation of robust and intricate networks. The precise arrangement of these molecules in the solid state would be influenced by factors such as steric hindrance and the optimization of packing efficiency, leading to a specific crystalline structure.

While specific examples of supramolecular structures composed solely of this compound are not readily found in published literature, the principles of crystal engineering suggest its potential. The interplay between the different hydrogen bond donors and acceptors could lead to various predictable patterns, known as synthons. The reliability and strength of these synthons are crucial for the rational design of new materials with desired properties.

The potential for this compound to be used in co-crystallization is also significant. By combining it with other molecules that have complementary hydrogen bonding functionalities, it is possible to create multi-component crystals with tailored architectures and properties. For example, co-crystallization with molecules containing carboxylic acid or pyridine (B92270) groups could lead to the formation of predictable hydrogen-bonded assemblies.

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of environmentally benign and economically viable synthetic methodologies is a cornerstone of modern chemistry. Future research in this domain will likely focus on developing novel synthetic pathways to 3-Hydroxypyrrolidine-2,5-dione and its derivatives that adhere to the principles of green chemistry.

One promising approach involves the utilization of renewable starting materials and biocatalysis. For instance, research could explore the enzymatic synthesis of the pyrrolidine-2,5-dione core from bio-based precursors, thereby reducing reliance on traditional petroleum-based feedstocks. The development of one-pot syntheses, which minimize waste by combining multiple reaction steps into a single procedure, is another area of active interest. ijcps.org An example of a green, one-pot method for synthesizing N-substituted succinimides utilizes zinc and acetic acid, which are readily available and cost-effective reagents. ijcps.org

Furthermore, the exploration of solvent-free reaction conditions or the use of greener solvents like deep eutectic solvents (DESs) presents a significant opportunity to enhance the sustainability of synthetic processes. researchgate.net DESs are attractive alternatives to conventional organic solvents due to their low cost, biodegradability, and non-toxicity. researchgate.net Visible light-promoted, metal-free synthetic strategies also offer an eco-friendly and atom-economical approach to constructing functionalized succinimides. rsc.org

| Synthetic Strategy | Key Advantages | Potential Research Focus for this compound |

| Biocatalysis | Use of renewable feedstocks, high selectivity, mild reaction conditions. | Enzymatic routes from bio-based precursors. |

| One-Pot Synthesis | Reduced waste, improved efficiency, cost-effective. ijcps.org | Development of tandem reactions for direct synthesis. |

| Green Solvents (e.g., DESs) | Biodegradable, non-toxic, recyclable. researchgate.net | Exploration of DESs as reaction media for synthesis. researchgate.net |

| Photoredox Catalysis | Metal-free, use of visible light, atom-economical. rsc.org | Light-driven cyclization reactions to form the core structure. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The inherent chemical functionalities of this compound, namely the hydroxyl group and the succinimide (B58015) ring, provide a rich platform for exploring novel chemical transformations. Future research is expected to uncover unprecedented reactivity patterns, leading to the synthesis of a diverse array of functionalized molecules.

The high chemical reactivity of succinimides is attributed to the presence of both carbonyl and methylene (B1212753) groups. researchgate.net Investigations into the selective functionalization of the C-3 position, leveraging the directing effect of the hydroxyl group, could lead to the development of stereoselective synthetic methods. This would enable the synthesis of chiral building blocks with significant potential in medicinal chemistry.

Moreover, the succinimide ring itself can undergo various transformations. Ring-opening reactions under specific conditions could provide access to linear amino acid derivatives with unique functionalities. Conversely, derivatization of the nitrogen atom can be used to modulate the compound's properties and introduce new reactive handles. kuey.net The exploration of cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds, is another exciting frontier. Radical cascade cyclization of 1,n-enynes has emerged as a powerful strategy for constructing complex polycyclic compounds with high atom and step economy. rsc.org

Expansion of Applications in Green Chemistry and Sustainable Technologies

The principles of green chemistry are increasingly influencing the design and application of chemical compounds. This compound and its derivatives are well-positioned to contribute to this paradigm shift. Their potential as biodegradable alternatives to persistent organic pollutants is an area ripe for investigation.

Future research could explore the use of these compounds as building blocks for the synthesis of environmentally friendly polymers and materials. The inherent functionality of the molecule could be exploited to create materials with desirable properties, such as biodegradability or recyclability.

Furthermore, the potential for succinimide derivatives to act as catalysts or reagents in green chemical processes is an emerging area of interest. Their ability to participate in various chemical transformations under mild conditions could lead to the development of more sustainable industrial processes. Some succinimide derivatives have already been investigated for their role as biodegradable solvents or reagents, which helps to minimize environmental impact. kuey.net

Advanced Computational Methodologies for Prediction and Rational Design

The synergy between experimental and computational chemistry is a powerful driver of scientific discovery. Advanced computational methodologies are expected to play a pivotal role in accelerating research on this compound.

Density functional theory (DFT) calculations can be employed to elucidate reaction mechanisms and predict the reactivity of the compound. nih.gov For instance, computational studies have been used to investigate the mechanism of succinimide racemization and formation in peptides, providing valuable insights into their stability and reactivity. mdpi.comnih.govmdpi.com Such studies can guide the rational design of experiments and the development of more efficient synthetic routes.

Q & A

Q. Critical Reaction Parameters :

- Temperature : Higher temperatures (80–120°C) improve cyclization efficiency but may risk decomposition .

- Catalysts : Lewis acids (e.g., ZnCl₂) enhance regioselectivity during hydroxylation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while protic solvents (e.g., EtOH) favor cyclization .

Q. Example Data :

| Reaction Step | Optimal Conditions | Yield Range |

|---|---|---|

| Cyclization | 100°C, DMF, 12h | 60–75% |

| Hydroxylation | MnO₂, THF, rt, 6h | 40–55% |

Basic Question: How is structural characterization of this compound performed?

Answer:

Key techniques include:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identifies substituent positions (e.g., hydroxyl group at C3) and ring conformation. For example, a singlet at δ 4.5–5.0 ppm in ¹H NMR confirms the hydroxyl proton .

- 2D NMR (COSY, HSQC) : Resolves coupling patterns for adjacent protons and carbons .

- X-ray Crystallography : Determines dihedral angles between the pyrrolidine ring and substituents (e.g., 64.58° in a pyridine-substituted analog) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H⁺] = 157.06 for unsubstituted derivatives) .

Advanced Question: How do substituents at the 3-position influence biological activity in pyrrolidine-2,5-dione derivatives?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Hydroxyl Group : Enhances solubility and hydrogen-bonding interactions with biological targets (e.g., enzymes) .

- Aromatic Substituents : Electron-withdrawing groups (e.g., halogens) increase binding affinity to receptors like 5-HT₁A .

- Steric Effects : Bulky substituents at C3 reduce activity by hindering target engagement .

Q. Comparative SAR Table :

| Derivative | Substituent | Biological Activity (IC₅₀) |

|---|---|---|

| 3-Hydroxy | -OH | Moderate (5-HT₁A: 120 nM) |

| 3-(4-Fluorophenyl) | -C₆H₄F | High (SERT: 15 nM) |

| 3-(1H-Indol-3-yl) | -Indole | Antiviral (HIV-1: 8 μM) |

Data adapted from receptor binding and antiviral assays .

Advanced Question: What experimental strategies resolve contradictions in reported pharmacological data for pyrrolidine-2,5-dione derivatives?

Answer:

Discrepancies in activity data often arise from:

- Purity Issues : Impurities ≥5% can skew results. Validate via HPLC (≥95% purity) .

- Assay Variability : Standardize cell-based assays (e.g., MTD for cytotoxicity) and receptor binding protocols (e.g., radioligand displacement) .

- Solubility Effects : Use DMSO stock solutions ≤0.1% to avoid solvent interference .

Case Study :

A 3-hydroxy derivative showed conflicting 5-HT₁A affinity (120 nM vs. 450 nM). Re-analysis revealed residual solvent (DMF) in the first study, which artificially inflated binding .

Advanced Question: How can computational modeling guide the design of this compound-based enzyme inhibitors?

Answer:

- Docking Studies : Predict binding poses in enzyme active sites (e.g., HIV-1 integrase) using software like AutoDock Vina. Hydroxyl groups form hydrogen bonds with catalytic residues .

- MD Simulations : Assess stability of inhibitor-enzyme complexes over 100 ns trajectories. Derivatives with rigid substituents (e.g., aryl groups) show higher stability .

- QSAR Models : Correlate logP values with permeability; optimal logP = 1.5–2.5 for blood-brain barrier penetration in neuroactive compounds .

Basic Question: What are the stability considerations for this compound under experimental conditions?

Answer:

- pH Sensitivity : Degrades rapidly in strong acids (pH < 2) or bases (pH > 10) via ring-opening. Stable at pH 5–8 .

- Thermal Stability : Decomposes above 150°C; store at −20°C under inert atmosphere .

- Light Sensitivity : Protect from UV exposure to prevent radical-mediated oxidation .

Advanced Question: How can regioselectivity challenges in hydroxylation reactions be addressed?

Answer:

- Directed C–H Activation : Use directing groups (e.g., acetyl) to steer hydroxylation to C3 .

- Enzymatic Catalysis : Cytochrome P450 mimics achieve >90% regioselectivity under mild conditions .

- Protecting Groups : Temporarily block reactive sites (e.g., N1 with Boc) before hydroxylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.